What is Tris(dimethylamino)phenylsilane used for in chemistry
What is Tris(dimethylamino)phenylsilane used for in chemistry
Executive Summary
Tris(dimethylamino)phenylsilane (PhTDMA), CAS No. 4840-75-9, is a specialized organosilicon compound featuring a central silicon atom bonded to one phenyl group and three dimethylamino ligands. Unlike simple alkyl aminosilanes, the inclusion of the phenyl moiety imparts unique thermal stability, steric bulk, and carbon content, making PhTDMA a critical precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for Silicon Carbonitride (SiCN) and low-k dielectric films.
In organic synthesis and drug development, PhTDMA serves as a mild silylating agent and a precursor for introducing phenylsilyl functionalities into complex scaffolds. Its reactivity is governed by the lability of the Si-N bonds, which allows for facile transamination or hydrolysis while often retaining the robust Si-Ph bond.
Physicochemical Profile
The utility of PhTDMA is dictated by its volatility and reactivity profile. It is moisture-sensitive, hydrolyzing rapidly to release dimethylamine.
Table 1: Key Physicochemical Properties
| Property | Value | Notes |
| Chemical Formula | C₁₂H₂₃N₃Si | |
| Molecular Weight | 237.42 g/mol | |
| CAS Number | 4840-75-9 | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | ~110–115 °C at 10 mmHg | High volatility suitable for LPCVD |
| Density | ~0.94 g/mL (25 °C) | |
| Flash Point | 87 °C (Closed Cup) | Combustible Liquid |
| Solubility | Soluble in toluene, hexane, THF | Reacts with protic solvents (alcohols, water) |
| Reactivity | High sensitivity to moisture | Liberates HNMe₂ upon hydrolysis |
Application I: Thin Film Deposition (CVD/ALD)
PhTDMA is a "single-source" precursor used to deposit silicon-containing films where carbon content is desired (e.g., SiCN). The phenyl group acts as a thermally stable carbon source that resists complete decomposition during low-temperature deposition, unlike alkyl groups which may undergo
Mechanism of Deposition
In ALD and CVD processes, the deposition relies on the sequential exchange of the dimethylamino ligands.
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Adsorption: PhTDMA chemisorbs onto surface hydroxyl groups (Si-OH).
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Ligand Exchange: The amino ligands react with surface protons, releasing dimethylamine (HNMe₂).
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Film Growth: Subsequent exposure to a co-reactant (NH₃, Plasma, or Ozone) crosslinks the surface.
Critical Insight: For Low-k Dielectrics , the bulky phenyl group prevents dense packing of the silicon network, creating nanoporosity that lowers the dielectric constant (k-value).
Process Workflow Diagram
Figure 1: ALD half-reaction cycle for PhTDMA. The phenyl group typically remains attached to Si during mild thermal processes, incorporating into the film.
Application II: Organic Synthesis & Surface Chemistry
In drug development and organic synthesis, PhTDMA is utilized not as a drug itself, but as a precision reagent.
Silylating Agent
The dimethylamino group (
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Reaction:
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Utility: Can be used to "cap" silanols or protect alcohols. The remaining amino groups on the silicon can be further reacted to build dendrimers or crosslinked networks.
Surface Functionalization
PhTDMA is used to render silica surfaces (e.g., chromatography stationary phases, microfluidic devices) hydrophobic and aromatic .
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Mechanism: The reagent reacts with surface silanols.[1][2][3] The phenyl ring provides
- interaction sites for separation science, while the amino groups ensure rapid bonding without generating acidic byproducts (like HCl from chlorosilanes).
Experimental Protocol: Synthesis of PhTDMA
Objective: Synthesize Tris(dimethylamino)phenylsilane from Phenyltrichlorosilane. Scale: Laboratory (approx. 50g scale). Safety: Requires Schlenk line (inert atmosphere). Dimethylamine is a gas at RT; use a cold trap or solution.
Reagents
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Phenyltrichlorosilane (PhSiCl₃): 1.0 equivalent.
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Dimethylamine (HNMe₂): 6.5 equivalents (Excess required to trap HCl).
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Solvent: Anhydrous Hexane or Toluene.
Step-by-Step Methodology
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Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with dry Nitrogen or Argon.
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Solvent Charge: Add anhydrous hexane (300 mL) to the flask.
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Amine Addition: Cool the flask to -78 °C (Dry ice/Acetone bath). Condense Dimethylamine (excess) into the flask OR add a solution of Dimethylamine in THF/Hexane.
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Silane Addition: Add Phenyltrichlorosilane dropwise via the addition funnel over 60 minutes.
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Reaction:
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Observation: A thick white precipitate (Dimethylamine hydrochloride) will form immediately.
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Reaction: Allow the mixture to warm slowly to Room Temperature (RT) and stir for 12–18 hours.
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Workup:
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Filter the mixture under inert gas (using a Schlenk frit) to remove the solid amine hydrochloride salt.
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Wash the solid cake with dry hexane to recover trapped product.
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Purification: Concentrate the filtrate under reduced pressure to remove solvent. Distill the resulting oil under vacuum (approx. 80–90 °C at 2 mmHg) to obtain pure PhTDMA.
Handling, Safety, and Storage
Hazard Class: Flammable Liquid (Category 3), Skin/Eye Irritant.
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Moisture Sensitivity: PhTDMA reacts violently with water. Storage containers must be purged with Nitrogen.
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Amine Release: Hydrolysis releases dimethylamine, which has a fishy odor and is corrosive to mucous membranes. All handling must occur in a fume hood.
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Storage: Store in a cool, dry place away from acids and alcohols. Recommended shelf life is 6–12 months if seal is compromised.
References
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Gelest, Inc. (2015). Safety Data Sheet: Tris(dimethylamino)phenylsilane. Retrieved from
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Sigma-Aldrich. (n.d.). Tris(dimethylamino)silane and derivatives for CVD applications. Retrieved from
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National Institutes of Health (NIH). (n.d.). PubChem Compound Summary for CID 78557: Tris(dimethylamino)phenylsilane. Retrieved from
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Organic Syntheses. (2012). General procedures for silylation and handling of chlorosilanes/aminosilanes. Retrieved from
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Burton, B. B., et al. (2009).[4] SiO2 Atomic Layer Deposition Using Tris(dimethylamino)silane and Hydrogen Peroxide. Journal of Physical Chemistry C. Retrieved from
